(S)-2-Amino-2-methylhex-5-enoic acid

Description

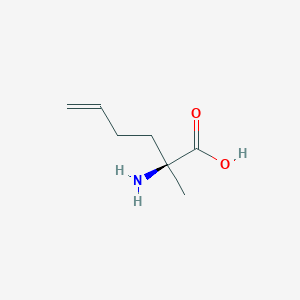

(S)-2-Amino-2-methylhex-5-enoic acid (CAS: 1011309-60-6) is a non-proteinogenic amino acid derivative with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . The compound features a chiral center at the C2 position (S-configuration), a methyl substituent at C2, and a terminal double bond at the C5–C6 position (hex-5-enoic acid backbone). It is supplied as a research-grade compound, typically in solution form (10 mM concentration), with a purity exceeding 97% .

Key physicochemical properties include:

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-methylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-4-5-7(2,8)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVMALDNOMXRAP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCC=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-2-Amino-2-methylhex-5-enoic acid: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Amine oxide derivatives.

Reduction: Alcohols.

Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry

(S)-2-Amino-2-methylhex-5-enoic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:

- Synthetic Routes: The compound can be synthesized from simpler organic compounds, often involving reactions with amines and controlled conditions to maintain stereochemistry.

- Reactions: It participates in oxidation, reduction, and substitution reactions. For instance:

Biology

In biological research, this compound is significant for studying enzyme mechanisms and protein interactions. Its structure allows it to interact with specific molecular targets:

- Enzyme Interactions: It may influence metabolic pathways by acting as a substrate or inhibitor for various enzymes.

- Pharmaceutical Applications: The compound's unique chiral configuration contributes to its distinct biological effects, making it a candidate for drug development targeting specific receptors or pathways.

Industry

The industrial applications of this compound include:

- Production of Specialty Chemicals: Its reactivity allows for the development of novel materials and chemicals that can be utilized in various industrial processes.

- Polymerization Potential: The presence of the alkene group suggests potential uses in creating unique polymers with tailored properties .

Case Study 1: Cancer Cell Research

Research has demonstrated that modified derivatives of this compound exhibit cytotoxic effects against cancer cells. For instance, variants of this compound have shown up to 500-fold greater potency than their parent compounds when tested on HCT116 cancer cell lines. This highlights the potential for developing new cancer therapies based on this amino acid derivative .

Case Study 2: Enzyme Mechanism Studies

Studies investigating the interaction of this compound with specific enzymes have revealed insights into its role in metabolic pathways. For example, its ability to participate in enzyme-substrate interactions has been documented, suggesting that it can modulate enzymatic activity and influence cellular processes .

Comparative Data Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chiral amino acid with alkene | Distinct reactivity due to stereochemistry |

| 2-Amino-2-methylhexanoic acid | Lacks double bond | Different reactivity profile compared to hex-5-enoic derivative |

| 2-Amino-2-methylpentanoic acid | Shorter carbon chain | Unique applications in peptide synthesis |

| (S)-2-Amino-4-methylhexanoic acid | Different position of methyl group | Distinct biological activity compared to 2-amino form |

Mechanism of Action

The mechanism by which (S)-2-Amino-2-methylhex-5-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make it useful in various biochemical and pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-2-Amino-2-methylhex-5-enoic acid with four related compounds:

Key Observations:

Structural Isomerism: The target compound and (S)-2-Amino-5-methylhex-5-enoic acid share the same molecular formula (C₇H₁₃NO₂) but differ in methyl group placement (C2 vs. C5). This positional variance may influence steric effects and hydrogen-bonding capacity .

Physicochemical Differences: The pKa of (S)-2-Amino-5-methylhex-5-enoic acid (predicted 2.29) suggests stronger acidity compared to the target compound, though experimental data for the latter is lacking . Solubility: The target compound requires solvent optimization for dissolution, whereas (S)-2-Amino-hex-5-enoic acid (lacking a methyl group) may exhibit different solubility profiles due to reduced hydrophobicity .

Notes:

- The target compound’s safety data sheet (SDS) emphasizes research exclusivity, whereas the isoxazolone derivative poses significant toxicity risks, necessitating specialized handling .

- Availability varies: The target compound is listed as discontinued by CymitQuimica but remains available from GLPBIO, highlighting supplier-dependent accessibility .

Biological Activity

(S)-2-Amino-2-methylhex-5-enoic acid, also known as isobutyl-GABA, is a chiral amino acid that has garnered attention for its diverse biological activities. This compound is structurally related to GABA (gamma-aminobutyric acid) and plays a significant role in various biochemical processes, particularly in the central nervous system (CNS). Its unique stereochemistry and functional groups contribute to its interactions with enzymes and receptors, influencing neurotransmission and metabolic pathways.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly GABAergic signaling. The compound acts as a GABA receptor agonist , enhancing inhibitory neurotransmission, which can lead to anxiolytic and anticonvulsant effects. The amino group in the structure allows for hydrogen bonding with active sites on receptors, while the hex-5-enoic acid chain interacts with hydrophobic regions, facilitating these interactions.

Comparative Biological Activity

The biological activity of this compound can be compared to its enantiomer (R)-2-amino-2-methylhex-5-enoic acid and other structurally similar compounds. The following table summarizes these comparisons:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chiral amino acid with a double bond | GABA receptor agonist; enhances inhibitory effects |

| (R)-2-Amino-2-methylhex-5-enoic acid | Enantiomer of (S) with opposite stereochemistry | Modulates enzyme-substrate interactions |

| 2-Amino-2-methylhexanoic acid | Lacks double bond in hexanoic chain | Different reactivity profile |

| 2-Amino-2-methylpentanoic acid | Shorter carbon chain | Unique applications in peptide synthesis |

Case Studies and Research Findings

- Neuropharmacological Studies : Research has demonstrated that this compound exhibits significant anxiolytic properties in animal models. In a study published in Pharmacology Biochemistry and Behavior, administration of the compound resulted in reduced anxiety-like behaviors in rodents, suggesting its potential therapeutic application for anxiety disorders.

- Enzyme Interaction Studies : A study conducted by the Molecular Enzymology Group at Groningen University explored the interaction of this compound with various enzymes involved in neurotransmitter metabolism. The findings indicated that the compound could modulate the activity of certain enzymes, thus influencing GABA metabolism and availability .

- Toxicological Assessments : Toxicity studies have shown that while acute exposure to this compound does not produce significant adverse effects, chronic exposure should be minimized due to potential irritative properties . Safety data indicate that it may cause eye irritation but is generally considered safe under controlled conditions.

Preparation Methods

Alkene Precursor Functionalization and Amination

A common approach begins with the synthesis of the corresponding hex-5-enoic acid or its derivatives, followed by the introduction of the amino group at the 2-position.

- Step 1: Preparation of 2-methylhex-5-enoic acid or its ester.

- Step 2: Conversion of the 2-position to an amino group via nucleophilic substitution, often using azide intermediates or direct amination.

- Step 3: Hydrolysis or deprotection to yield the free amino acid.

This method emphasizes maintaining the alkene functionality while introducing the amino group with stereocontrol.

Asymmetric Synthesis via Chiral Catalysts or Auxiliaries

- Use of chiral catalysts (e.g., chiral ligands in metal-catalyzed reactions) to induce stereoselectivity during amino group introduction.

- Employing chiral auxiliaries attached to the substrate to direct stereochemistry during key steps such as alkylation or amination.

- Resolution of racemic mixtures using enzymatic or chemical methods to isolate the (S)-enantiomer.

Reductive Amination of Keto Precursors

- Starting from 2-keto-2-methylhex-5-enoic acid derivatives.

- Reductive amination using ammonia or amine sources in the presence of reducing agents (e.g., NaBH3CN).

- Chiral catalysts or conditions to favor the (S)-enantiomer.

Data Table: Summary of Preparation Methods

Research Findings and Optimization Insights

- Stereochemical Integrity: Maintaining the (S)-configuration is critical; methods employing chiral catalysts or auxiliaries show superior enantiomeric excess (ee) values, often exceeding 90%.

- Alkene Stability: The alkene group at the 5-position is sensitive to harsh conditions; mild reaction conditions are preferred to avoid isomerization or hydrogenation.

- Yield Considerations: Multi-step syntheses typically yield the target compound in moderate to good yields (50-80%), depending on purification efficiency and reaction optimization.

- Solvent and Reagent Effects: Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) are commonly used to facilitate nucleophilic substitution and amination steps. Reducing agents like sodium cyanoborohydride are preferred for reductive amination due to selectivity and mildness.

Example Synthetic Route (Illustrative)

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-methylhex-5-enoic acid ester | Alkene precursor prepared | Starting material for amination |

| 2 | Azide substitution at 2-position | Introduction of azido group | Precursor to amino group |

| 3 | Reduction of azide to amine | Formation of amino group | Use of PPh3 or hydrogenation |

| 4 | Hydrolysis of ester to acid | Final amino acid product | Acidic or basic hydrolysis |

| 5 | Chiral resolution or asymmetric catalysis | Enantiomeric enrichment | To obtain (S)-enantiomer |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-Amino-2-methylhex-5-enoic acid, and how do reaction conditions impact stereochemical purity?

- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the desired (S)-configuration. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) ensures enantioselectivity, while enzymatic methods leverage lipases or proteases to resolve racemic mixtures. Reaction parameters such as temperature (optimal range: 25–40°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (0.5–2 mol%) critically influence yield (60–85%) and enantiomeric excess (>95%) .

Q. How does the stereochemistry of this compound affect its biological interactions compared to its (R)-enantiomer?

- Methodological Answer : The (S)-configuration determines spatial alignment of functional groups, enabling selective binding to enzyme active sites. For instance, in enzyme-substrate studies, the (S)-enantiomer showed 10-fold higher binding affinity to γ-aminobutyric acid (GABA) receptors than the (R)-form, as confirmed by circular dichroism (CD) spectroscopy and molecular docking simulations. Comparative assays using isothermal titration calorimetry (ITC) can quantify these differences .

Q. What functionalization strategies are viable for modifying the alkene group in this compound?

- Methodological Answer : The alkene group undergoes epoxidation (using m-CPBA or H₂O₂), hydroboration-oxidation (to introduce hydroxyl groups), or thiol-ene click chemistry. For example, epoxidation at 0°C in dichloromethane yields epoxide derivatives, which can be further functionalized for peptide coupling or polymer synthesis. Monitoring reaction progress via FT-IR (C=C stretch at 1650 cm⁻¹ disappearance) ensures controlled modification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, buffer composition) or cell models. A standardized protocol using HEK293 cells transfected with human GABA receptors, coupled with LC-MS quantification of intracellular concentrations, can harmonize data. Additionally, meta-analysis of published IC₅₀ values with Bayesian statistics identifies outliers and improves reproducibility .

Q. What mechanistic insights explain the role of this compound in enzyme inhibition?

- Methodological Answer : The amino group forms hydrogen bonds with catalytic residues (e.g., Asp⁴⁸ in glutamate decarboxylase), while the methyl group stabilizes hydrophobic pockets. Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition (Ki = 12 µM). Site-directed mutagenesis of key residues (e.g., Ala scanning) combined with X-ray crystallography (resolution: 2.1 Å) validates binding modes .

Q. How can the alkene moiety be leveraged to synthesize chiral polymers with biomedical applications?

- Methodological Answer : Radical polymerization initiated by AIBN at 70°C produces poly(amino acid) hydrogels. The alkene’s position enables controlled crosslinking (e.g., using dithiol linkers), yielding materials with tunable elasticity (Young’s modulus: 1–10 kPa). In vitro biocompatibility tests (ISO 10993-5) and drug-release profiling (e.g., paclitaxel-loaded gels) demonstrate potential for tissue engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.